5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
CAS No.: 879064-17-2
Cat. No.: VC21534486
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 879064-17-2 |
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Molecular Formula | C17H22N2O3S |
Molecular Weight | 334.4g/mol |
IUPAC Name | 4-methoxy-2-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(12(3)9-15(14)22-5)23(20,21)19-17-8-6-7-13(4)18-17/h6-11H,1-5H3,(H,18,19) |
Standard InChI Key | ZKNFFPPNZIBUFJ-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Canonical SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is characterized by its sulfonamide functional group (-SO2NH-) connecting a substituted benzene ring to a methylated pyridine moiety. The compound's key molecular properties are summarized in Table 1.
Table 1: Molecular Properties of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
The compound consists of a benzene ring substituted with methyl, methoxy, and isopropyl groups at positions 2, 4, and 5 respectively. The sulfonamide group at position 1 links to a 2-pyridine ring bearing a methyl group at position 6. This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.
Structural Identifiers and Representations
Various notations are used in chemical databases and literature to represent this compound's structure, as detailed in Table 2.
Table 2: Structural Identifiers of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
These structural identifiers are essential for unambiguous identification of the compound in chemical databases and literature, facilitating cross-referencing and data retrieval in research contexts.
Physical Properties
The physical properties of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide influence its behavior in various environmental and biological systems. While comprehensive experimental data for this specific compound is limited in available literature, some properties can be inferred from its structural features and comparison with similar compounds.
Solubility and Partitioning
The presence of both polar (sulfonamide, methoxy, pyridine nitrogen) and nonpolar (isopropyl, methyl) functional groups suggests that this compound would exhibit moderate solubility in organic solvents such as dichloromethane, chloroform, and alcohols, but limited solubility in water. This amphiphilic character is significant for its potential biological applications, as it influences membrane permeability and bioavailability.
Synthesis Methods
The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide likely follows established methods for sulfonamide preparation, adapted for the specific substitution pattern of this compound.
General Synthetic Approach
Typically, sulfonamides are synthesized through the reaction of sulfonyl chlorides with amines. Based on general sulfonamide chemistry and synthesis approaches for related compounds, the following synthetic strategy can be inferred:
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Preparation of the 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride intermediate
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Reaction with 6-methyl-2-aminopyridine to form the sulfonamide bond
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Purification steps to isolate the target compound
Related Synthetic Examples
The synthesis of structurally similar compounds provides insights into potential methods for preparing 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. For instance, search result describes the characterization of 5-isopropyl-4-methoxy-2-methyl-N-pyridin-3-yl-benzenesulfonamide, which differs only in the position and substitution of the pyridine ring. The reported high-resolution mass spectrometry (HRMS) data for this related compound (found 321.1279 for C16H21N2O3S [M + H]+) suggests similar analytical approaches would be applicable to our target compound .
Other sulfonamide syntheses described in the search results, such as the preparation of N-(2-formylphenyl)-4-methyl-N-((1-tosyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, involve reactions conducted in solvents like DMF or dichloromethane, often utilizing bases such as pyridine . These general methods could be adapted for the synthesis of our target compound.
Analytical Methods for Characterization
Proper characterization of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is essential for confirming its identity, purity, and structural features.
Spectroscopic Methods
Several spectroscopic techniques would be valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would reveal the chemical environments of protons in the molecule, with characteristic signals for aromatic protons, the NH proton, methyl groups, methoxy protons, and the isopropyl group.
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13C NMR would provide information about carbon atoms in different chemical environments.
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Mass Spectrometry:
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for functional groups present in the molecule, including S=O stretching vibrations (typically 1350-1150 cm-1), N-H stretching (3300-3500 cm-1), and aromatic C=C stretching (1600-1400 cm-1).
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Chromatographic Methods
Chromatographic techniques would be useful for assessing the purity of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide and for monitoring its synthesis:
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High-Performance Liquid Chromatography (HPLC): Would allow for quantitative analysis and purity determination.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis and initial purity assessment.
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